molecular formula C13H12FN3O2 B3077421 4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1048032-44-5

4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B3077421
CAS No.: 1048032-44-5
M. Wt: 261.25 g/mol
InChI Key: HGUJPIVNFSBYCA-UHFFFAOYSA-N
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Description

The compound 4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS: 136350-52-2) is a fluorinated heterocyclic derivative featuring an imidazo[4,5-c]pyridine core substituted at the 4-position with a 3-fluorophenyl group and a carboxylic acid moiety at the 6-position. Its molecular formula is C₁₃H₁₂FN₃O₂, with a molecular weight of 261.25 g/mol .

Properties

IUPAC Name

4-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-8-3-1-2-7(4-8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUJPIVNFSBYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1NC=N2)C3=CC(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multi-step organic reactions. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction parameters and reduce production time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is used to study biological pathways and interactions. Its fluorophenyl group can be utilized in fluorescence imaging techniques to track cellular processes.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances binding affinity to receptors, leading to modulation of biological processes. The imidazo[4,5-c]pyridine core plays a crucial role in the compound's activity, influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
4-(3-Fluorophenyl)-...-6-carboxylic acid 3-F (meta) C₁₃H₁₂FN₃O₂ 261.25 Enhanced electronegativity; meta substitution
4-(4-Fluorophenyl)-...-6-carboxylic acid 4-F (para) C₁₃H₁₂FN₃O₂ 261.25 Para substitution may alter receptor binding
4-(3-Bromophenyl)-...-6-carboxylic acid 3-Br (meta) C₁₃H₁₂BrN₃O₂ 322.16 Higher molecular weight; bromine increases lipophilicity
4-(2-Methoxyphenyl)-...-6-carboxylic acid 2-OCH₃ (ortho) C₁₄H₁₅N₃O₃ 273.29 Electron-donating methoxy group; steric hindrance
4-(2-Trifluoromethylphenyl)-...-6-carboxylic acid 2-CF₃ (ortho) C₁₄H₁₂F₃N₃O₂ 311.26 Strong electron-withdrawing CF₃ group; high lipophilicity
4-Phenyl-...-6-carboxylic acid Unsubstituted phenyl C₁₃H₁₃N₃O₂ 251.26 Baseline for substituent effect studies

Functional Group and Bioactivity Insights

Fluorine vs. Bromine: The 3-fluorophenyl analog (target compound) has a lower molecular weight (261.25 g/mol) compared to the 3-bromophenyl analog (322.16 g/mol) . Fluorine’s electronegativity may improve metabolic stability and hydrogen-bonding interactions in biological systems compared to bromine .

Substituent Position :

  • Meta-fluorine (target compound) vs. para-fluorine (CAS 782441-07-0): Para substitution may allow better alignment with planar receptor sites, while meta substitution could induce torsional strain or alternative binding modes .

Ortho-Substituted Derivatives :

  • The 2-methoxyphenyl analog (CAS 1214182-75-8) introduces steric hindrance due to the ortho-OCH₃ group, which may limit rotational freedom and reduce binding affinity in rigid active sites .
  • The 2-trifluoromethylphenyl analog (CAS 1044177-04-9) combines steric bulk with strong electron-withdrawing effects, likely enhancing selectivity for hydrophobic pockets in enzymes .

Purity and Commercial Availability

  • In contrast, the 4-fluorophenyl analog (CAS 782441-07-0) and 2-methoxyphenyl analog (CAS 1214182-75-8) are available from suppliers like Fluorochem with purities ≥95% .

Biological Activity

4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and therapeutic applications.

Chemical Structure

The compound is characterized by its imidazo[4,5-c]pyridine core with a fluorophenyl substituent. Its molecular formula is C12H10FN3O2C_{12}H_{10}FN_3O_2, and it has a molecular weight of approximately 239.23 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability.

Research indicates that compounds with similar structures may interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in inflammatory pathways, notably IKK-ɛ and TBK1. These enzymes play crucial roles in the NF-kB signaling pathway, which is implicated in various diseases including cancer and autoimmune disorders.
  • Cellular Pathways : By influencing the NF-kB pathway, this compound could modulate cellular responses to stress and inflammation. This modulation can lead to altered gene expression profiles associated with cell survival and apoptosis.

Pharmacological Profiles

The pharmacokinetics of this compound suggest favorable properties for drug development:

  • Absorption and Distribution : The incorporation of fluorine typically enhances the bioavailability of compounds by improving their absorption rates through biological membranes.
  • Metabolic Stability : Fluorinated compounds often exhibit increased resistance to metabolic degradation by liver enzymes, potentially extending their half-life in systemic circulation.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Anti-inflammatory Agents : Due to its action on the NF-kB pathway and related inflammatory processes, this compound may serve as a candidate for developing new anti-inflammatory drugs.
  • Cancer Therapy : Its ability to inhibit key signaling pathways involved in tumor progression makes it a potential candidate for cancer treatment strategies. The modulation of kinase activity can lead to reduced tumor growth and improved patient outcomes in various cancer types .

Case Studies

Several studies have explored the biological effects of imidazo[4,5-c]pyridine derivatives:

  • In Vitro Studies : Laboratory experiments have shown that similar compounds exhibit significant inhibition of cancer cell proliferation through apoptosis induction via NF-kB pathway modulation.
  • Animal Models : In vivo studies have demonstrated that administration of imidazo[4,5-c]pyridine derivatives results in reduced inflammation markers and tumor sizes in murine models.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits IKK-ɛ and TBK1
Anti-inflammatoryModulates NF-kB signaling
Cancer TreatmentInduces apoptosis in cancer cells
Pharmacokinetic ProfileEnhanced bioavailability due to fluorine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

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